N1-(3,5-dimethylphenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-15-7-8-18(4)21(13-15)31(29,30)26-9-5-6-20(26)14-24-22(27)23(28)25-19-11-16(2)10-17(3)12-19/h7-8,10-13,20H,5-6,9,14H2,1-4H3,(H,24,27)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDNXAPACJQBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3,5-dimethylphenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and therapeutic applications.
Structural Overview
The compound has the molecular formula and a molecular weight of approximately 462.52 g/mol. Its structure features an oxalamide functional group combined with a sulfonyl group, suggesting diverse biological activities and interactions.
Synthesis Methods
Several synthetic routes can be employed to prepare this compound, including:
- Condensation Reactions : Utilizing amines and carboxylic acids to form the oxalamide bond.
- Sulfonylation : Introducing the sulfonyl group through electrophilic substitution reactions.
Anticancer Potential
Recent studies have highlighted the anticancer properties of related compounds, particularly those involving the WNT/β-catenin signaling pathway. For instance, compounds similar to this compound demonstrated selective inhibition of DVL1 binding with significant cytotoxic effects on cancer cell lines (EC50 values around 0.49 μM for DVL1 inhibition and 7.1 μM for HCT116 cell growth inhibition) . This suggests that our target compound may exhibit similar mechanisms of action.
The proposed mechanism involves the inhibition of protein-protein interactions within the WNT signaling pathway, which is crucial for cell proliferation and differentiation. The compound's ability to produce reactive oxygen species (ROS) further indicates its potential as an anticancer agent by inducing oxidative stress in tumor cells .
In Vitro Studies
In vitro assays using various cancer cell lines have shown that compounds with similar structural motifs can effectively inhibit cell growth. For example, a study reported IC50 values ranging from 6.26 to 20.46 μM for different cancer types when tested against newly synthesized oxalamide derivatives . This reinforces the hypothesis that this compound could possess comparable efficacy.
Comparative Analysis
| Compound Name | EC50 (DVL1 Inhibition) | EC50 (Cell Growth Inhibition) | Notes |
|---|---|---|---|
| This compound | TBD | TBD | Potential anticancer agent |
| Related Compound A | 0.49 μM | 7.1 μM | Selective DVL1 inhibitor |
| Related Compound B | 6.26 μM | 20.46 μM | Effective in multiple cancer lines |
Scientific Research Applications
Medicinal Chemistry
Research indicates that N1-(3,5-dimethylphenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may interact with specific proteins involved in cancer progression. Its structural features allow it to potentially inhibit tumor cell proliferation.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.
Case Studies
Several studies have documented the biological efficacy of similar oxalamide derivatives:
- Antimicrobial Activity : A related study demonstrated that oxalamides possess significant antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar effects .
- Molecular Docking Studies : Computational analyses have indicated favorable binding interactions between oxalamides and various biological targets, supporting their potential as therapeutic agents .
Applications in Materials Science
Beyond medicinal applications, compounds like this compound can also be explored for their utility in materials science:
- Polymer Chemistry : The incorporation of oxalamide groups into polymer matrices can enhance thermal stability and mechanical properties.
- Nanotechnology : Functionalized oxalamides may serve as building blocks for the development of nanomaterials with tailored properties for specific applications.
Q & A
Q. What synthetic strategies are recommended for preparing N1-(3,5-dimethylphenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide?
Answer:
- Key steps : The compound’s synthesis involves:
- Sulfonylation of pyrrolidine : React pyrrolidine with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.
- Oxalamide coupling : Use oxalyl chloride to activate the carboxylic acid group of 3,5-dimethylbenzoic acid, followed by coupling with the pyrrolidine-sulfonamide intermediate via nucleophilic substitution.
- Validation : Confirm regioselectivity via H-NMR (e.g., characteristic peaks for sulfonamide at δ 2.8–3.2 ppm) and LC-MS for purity (>95%) .
Q. How can solubility and formulation challenges be addressed for this compound in biological assays?
Answer:
- Solubility optimization : Test solvents like DMSO (for stock solutions) or co-solvents (e.g., PEG-400/water mixtures) to enhance aqueous solubility.
- Formulation stability : Perform stress testing (40°C/75% RH for 48 hours) to assess degradation pathways. Use HPLC to monitor hydrolytic stability of the oxalamide bond .
Advanced Research Questions
Q. What methodologies are suitable for elucidating the compound’s mechanism of action in enzyme inhibition studies?
Answer:
- Kinetic assays : Use a fluorogenic substrate (e.g., 4-methylumbelliferyl derivatives) to measure inhibition constants () against target enzymes like proteases or phosphatases.
- Structural analysis : Perform X-ray crystallography or molecular docking (using Schrödinger Suite) to map interactions between the sulfonamide group and catalytic residues .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 3,5-dichlorophenyl instead of dimethylphenyl) to assess steric/electronic effects on binding.
- Pharmacophore mapping : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent positions with IC values from cytotoxicity assays .
Q. What analytical techniques are critical for impurity profiling of this compound under ICH guidelines?
Answer:
- HPLC-DAD/MS : Employ a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect impurities at 0.1% level.
- Forced degradation : Expose the compound to oxidative (HO), acidic (0.1M HCl), and photolytic (ICH Q1B) conditions to identify degradation products .
Data Contradiction and Validation
Q. How should conflicting cytotoxicity data from in vitro vs. in vivo models be resolved?
Answer:
- Metabolic stability assay : Compare hepatic microsomal clearance (human vs. rodent) to explain discrepancies.
- Plasma protein binding : Use equilibrium dialysis to assess free fraction differences impacting efficacy .
Q. What validation protocols are recommended for conflicting crystallographic vs. computational docking results?
Answer:
- MD simulations : Run 100-ns molecular dynamics (AMBER/CHARMM) to assess conformational stability of the ligand-protein complex.
- Mutagenesis studies : Validate key residue interactions (e.g., Arg45Ala mutation) via surface plasmon resonance (SPR) .
Methodological Guidance for Toxicity Studies
Q. How can off-target effects be systematically evaluated?
Answer:
- Panel screening : Use a kinase/protease panel (e.g., Eurofins DiscoverX) to assess selectivity.
- Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways .
Q. What in vitro models are appropriate for assessing hepatotoxicity?
Answer:
- HepG2 spheroids : Use 3D cultures to mimic liver metabolism and monitor ATP depletion (CellTiter-Glo).
- CYP450 inhibition assay : Test inhibition of CYP3A4/2D6 using fluorescent substrates (e.g., Vivid® kits) .
Stability and Storage Recommendations
Q. What storage conditions ensure long-term stability?
Answer:
- Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis.
- In-solution stability : Avoid repeated freeze-thaw cycles; use single-use aliquots in DMSO .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
